Heptaibin - 291311-47-2

Heptaibin

Catalog Number: EVT-2671393
CAS Number: 291311-47-2
Molecular Formula: C76H118N16O19
Molecular Weight: 1559.873
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ac-DL-Phe-Aib-Aib-Aib-DL-Val-Gly-DL-Leu-Aib-Aib-DL-xiHyp-DL-Gln-DL-Iva-DL-xiHyp-DL-Ala-DL-Phe-ol is a natural product found in Emericellopsis microspora and Emericellopsis minima with data available.
Overview

2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound belonging to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. This class is noted for its diverse biological activities, including antitumor and antimicrobial properties. The compound features a thienopyrimidine core, which is characterized by a fusion of thiophene and pyrimidine rings, contributing to its unique chemical behavior and potential applications in medicinal chemistry.

Source and Classification

This compound can be synthesized from various starting materials through multiple synthetic routes, often involving reactions that modify the thieno[2,3-d]pyrimidine scaffold. It falls under the category of heterocyclic compounds, specifically within the broader classification of pyrimidines and their derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2-amino-3-thiophenecarboxylic acid derivatives.
  2. Formation of Thieno[2,3-d]pyrimidine Core: The initial step often includes cyclization reactions that form the thieno[2,3-d]pyrimidine structure. This can be achieved through condensation reactions involving thiophene derivatives and pyrimidine precursors.
  3. Functionalization: Subsequent steps involve the introduction of the dimethylaminomethyl group at the 2-position and the carboxylic acid functionality at the 6-position through various electrophilic substitutions and nucleophilic additions.

For example, one synthetic route might involve treating a thiophene derivative with formaldehyde and dimethylamine to yield the dimethylaminomethyl derivative, followed by oxidation to introduce the keto group at position 4 and carboxylation at position 6.

Molecular Structure Analysis

Structure and Data

The molecular formula for 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is C₁₁H₁₃N₃O₃S. The compound's structure features:

  • A thieno[2,3-d]pyrimidine ring system, which provides a planar structure conducive to biological activity.
  • A dimethylaminomethyl group that enhances solubility and may influence biological interactions.
  • A carboxylic acid functional group that can participate in hydrogen bonding and ionic interactions.

The three-dimensional arrangement can be analyzed using X-ray crystallography or computational modeling to understand its conformation in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The dimethylaminomethyl group can participate in nucleophilic substitutions due to its electron-donating nature.
  2. Acid-Base Reactions: The carboxylic acid group is acidic and can donate protons in appropriate conditions, influencing solubility and reactivity.
  3. Cyclization Reactions: Further modifications can lead to additional ring formations or functional group transformations depending on reaction conditions (e.g., temperature, solvent).

These reactions are critical for modifying the compound for specific biological targets or enhancing its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid often involves inhibition of key enzymes or pathways in target cells:

  1. Enzyme Inhibition: The compound may inhibit enzymes such as dihydrofolate reductase or thymidylate synthase, which are crucial for DNA synthesis in rapidly dividing cells.
  2. Interaction with Biomolecules: Its ability to form hydrogen bonds with biomolecules may facilitate binding to target proteins or nucleic acids.

Experimental data from biological assays would provide insights into its specific targets and efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid include:

  • Melting Point: Typically determined through differential scanning calorimetry.
  • Solubility: Solubility studies in various solvents (water, ethanol) inform about its potential bioavailability.

Chemical properties include:

  • Stability: Stability under different pH conditions should be assessed since it contains both basic (dimethylamino) and acidic (carboxylic) functionalities.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed for characterization.

Applications

Scientific Uses

The potential applications of 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid span several fields:

  1. Pharmaceutical Development: As a candidate for developing antitumor agents due to its structural similarity to known inhibitors of DNA synthesis.
  2. Antimicrobial Agents: Investigated for activity against various pathogens based on its heterocyclic structure.
  3. Biological Research: Used as a tool compound in studies aimed at understanding enzyme mechanisms or cellular processes.
Biosynthesis Pathways and Genetic Regulation in Producing Organisms

Enzymatic Machinery for Nonribosomal Peptide Synthesis in Emericellopsis spp.

Heptaibin belongs to the peptaibol class of nonribosomal peptides (NRPs), characterized by high α-aminoisobutyric acid (Aib) content, N-terminal acetylation, and C-terminal amino alcohols. Its biosynthesis in Emericellopsis species is mediated by multimodular nonribosomal peptide synthetases (NRPSs). These megasynthetases operate via a thiotemplate mechanism, where each module activates, thiolates, and condenses specific amino acid residues into the growing peptide chain. The enzymatic process follows three core stages:

  • Initiation: A starter condensation (Cs) domain incorporates and activates the initial acetyl group or hydrophobic amino acid (e.g., Ac-Aib).
  • Elongation: Successive catalytic modules, each minimally comprising an adenylation (A) domain, a thiolation (T) domain (also termed peptidyl carrier protein, PCP), and a condensation (C) domain, incorporate the remaining residues. The A domain recognizes and activates specific amino acids (notably Aib) as aminoacyl-adenylates, consuming ATP. The activated substrate is then covalently tethered via a thioester bond to the phosphopantetheinyl (4'-PP) cofactor of the T domain. The C domain catalyzes peptide bond formation between the upstream donor (peptidyl-S-T domain) and downstream acceptor (aminoacyl-S-T domain) substrates.
  • Termination: A thioesterase (Te) domain releases the linear heptapeptide via hydrolysis or transesterification, often coupled with epimerization (E) domains that generate D-amino acids or other modifications. Subsequent non-enzymatic processes, including oxidation, may finalize structural features like the C-terminal alcohol [5] [9].

Table 1: Core NRPS Domains in Heptaibin Biosynthesis

Domain TypeFunctionModified Residues in Heptaibin
CsIncorporates/activates starter unit (e.g., acetyl-CoA)Acetylated N-terminus
AActivates specific amino acid using ATP; high specificity for AibAib (positions 1-7), hydrophobic residues
T (PCP)Carries activated amino acid/peptide via 4'-phosphopantetheine armAll residues during chain elongation
CCatalyzes peptide bond formation between donor and acceptor T-bound substratesPeptide bonds (Ac-Aib1-Aib2, Aib2-Aib3, etc.)
E (optional)Epimerizes L-amino acids to D-amino acidsPotential D-residues (if present)
TeReleases full-length peptide via hydrolysis/macrocyclizationLinear heptapeptide chain termination

The Emericellopsis NRPS exhibits high fidelity for non-proteinogenic amino acids like Aib, enabled by specific A-domain substrate-binding pockets. The colinearity rule typically applies: the sequential order of NRPS modules dictates the heptaibin amino acid sequence. Post-assembly modifications, potentially involving cytochrome P450 enzymes or oxidoreductases, may generate the final bioactive structure [5] [9].

Regulatory Networks Governing Peptaibol Production in Fungal Systems

Peptaibol biosynthesis, including heptaibin production in Emericellopsis, is tightly regulated by interconnected genetic and environmental networks:

  • Pathway-Specific Transcription Factors (TFs): Global regulators like laeA (a nuclear methyltransferase) govern secondary metabolite clusters by modulating chromatin accessibility. laeA orthologs in Emericellopsis likely activate the heptaibin NRPS cluster by promoting euchromatin formation. Cluster-specific TFs, often encoded within the NRPS gene cluster itself, bind promoter regions of biosynthetic genes (e.g., NRPS, tailoring enzymes) in response to developmental or environmental signals [6] [10].
  • Developmental and Nutritional Cues: Peptaibol production is frequently linked to fungal developmental stages (e.g., hyphal differentiation, early sporulation). Nutrient availability exerts major control:
  • Carbon/Nitrogen Ratio: High C/N ratios often stimulate peptaibol synthesis, mimicking nutrient-limiting conditions encountered in natural environments.
  • Nitrogen Source: Preferred sources (e.g., ammonium) may repress production via AreA-like GATA TFs, while complex or limiting nitrogen sources induce it.
  • Carbon Source: Glucose repression via CreA orthologs may downregulate NRPS expression, whereas alternative carbon sources (e.g., glycerol, complex polysaccharides) can derepress biosynthesis [3] [10].
  • Environmental Stress and Interorganismal Interactions: Fungal-fungal interactions, particularly with phytopathogens, significantly upregulate peptaibol synthesis. Studies in Trichoderma show dramatic increases in peptaibol abundance and altered profiles during confrontation with pathogens like Rhizoctonia solani, correlating with strong induction of NRPS genes (e.g., tex1). Oxidative stress, pH shifts, and light exposure also modulate transcriptional regulators of secondary metabolism [3] [6].
  • Epigenetic Regulation: Chromatin remodeling complexes (e.g., involving histone acetyltransferases HATs, deacetylases HDACs, methyltransferases) dynamically control cluster accessibility. Histone H3 lysine modifications (e.g., H3K4me3 activation, H3K27me3 repression) orchestrate the expression of the heptaibin NRPS cluster in response to developmental and environmental signals [6].

Table 2: Key Regulatory Factors Influencing Heptaibin Biosynthesis

Regulatory LevelFactor/ProcessMechanism/Effect on Heptaibin Production
Global RegulatorslaeA orthologChromatin remodeling; activates cluster expression
Velvet complex (VeA, VelB, VosA)Light-dependent development & secondary metabolism control
AreA (Nitrogen regulator)Repression under favored N-sources (e.g., NH₄⁺)
CreA/Cre1 (Carbon catabolite repressor)Repression under high glucose
Cluster-SpecificPathway-specific TF within clusterDirect activation/repression of NRPS genes
Environmental CuesHigh C/N ratioInduction
Fungal-fungal interaction (e.g., pathogens)Strong induction (e.g., via MAPK signaling)
Oxidative stressVariable modulation (depends on regulator)
EpigeneticHistone H3 acetylation / H3K4 methylationPromotes chromatin accessibility & transcription
Histone H3 deacetylation / H3K27 methylationRepresses chromatin accessibility & transcription

Comparative Genomics of Heptaibin-Producing Emericellopsis Strains

Comparative analysis of sequenced Emericellopsis genomes reveals the genetic architecture and evolutionary dynamics of the heptaibin NRPS cluster:

  • Cluster Architecture and Synteny: The core heptaibin biosynthetic gene cluster (BGC) encompasses the large NRPS gene (hebNRPS), predicted to encode a protein with seven canonical modules aligning with the heptapeptide structure. Flanking genes often include those encoding putative transporters (ABC or MFS types), resistance genes (e.g., for self-protection), regulatory genes (e.g., specific TFs), and tailoring enzymes (e.g., oxidoreductases, methyltransferases). While the core NRPS structure shows high conservation among producing strains, synteny (gene order) of flanking genes and the presence of accessory tailoring genes exhibit strain-specific variations, potentially leading to chemically distinct heptaibin analogs [2] [9].
  • NRPS Module and Domain Variations: Key differences between strains often reside within:
  • A-domain Specificity: Variations in A-domain substrate-binding pocket residues determine the incorporation of different hydrophobic residues at specific positions within the heptapeptide backbone, generating natural analogs.
  • Presence/Absence of Specialized Domains: Some strains possess E domains within specific modules, potentially introducing D-configured residues. Variations in the Cs domain might alter N-terminal capping, while Te domain variations could influence release mechanisms.
  • Module Numbering and Iterative Use: While typically colinear, some NRPSs might exhibit module skipping or iterative use of a module under certain conditions, contributing to microheterogeneity [2] [5] [9].
  • Evolutionary Mechanisms: The heptaibin cluster likely evolved through mechanisms common to fungal NRPSs:
  • Gene Duplication and Divergence: Duplication of ancestral peptide synthetase genes followed by sequence divergence, particularly in A-domains, leading to new specificities.
  • Module/Domain Shuffling: Recombination events exchanging modules or domains between different NRPS clusters within the genome.
  • Horizontal Gene Transfer (HGT): Evidence suggests potential HGT of NRPS fragments or entire clusters between Emericellopsis and phylogenetically distant fungi (e.g., some Trichoderma spp.), explaining the patchy distribution of structurally similar peptaibols. Mobile elements (transposons) near cluster boundaries may facilitate such transfers [2] [9].
  • Correlation with Chemodiversity: Genomic variations directly correlate with the spectrum of heptaibin analogs produced. Strains with A-domain variations produce peptides with different residues at the corresponding position. Strains lacking specific tailoring enzymes might produce only the core peptide without further modifications (e.g., hydroxylation). Understanding this genomic diversity is crucial for targeted discovery of novel bioactive heptaibin variants [2] [5].

Table 3: Comparative Genomic Features of Heptaibin NRPS Clusters in *Emericellopsis spp.*

Genomic FeatureConservation LevelVariation/Functional Implication
Core NRPS Gene (hebNRPS)High conservation of module number & orderDefines heptapeptide backbone
A-domain residuesModerate conservationDetermines amino acid specificity; variations create analogs
C, T domainsHigh conservationEssential for peptide bond formation & carrier function
E domainsLow conservation; strain-specificPotential for D-amino acid formation in some analogs
Cs domainModerate conservationVariations may alter N-acylation (e.g., acetyl vs. other acyl)
Te domainModerate conservationVariations may influence release mechanism/product cyclization
Flanking genes (transport, resistance)Moderate conservationSelf-protection and export mechanisms
Flanking genes (tailoring enzymes)Low conservationStrain-specific modifications (e.g., oxidation, methylation)
Flanking genes (regulators)Low conservationStrain-specific regulation intensity/timing
Cluster syntenyCore NRPS position conserved; flanking variableRearrangements may affect regulation or accessory functions

Properties

CAS Number

291311-47-2

Product Name

Heptaibin

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[4-hydroxy-2-[[1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxobutan-2-yl]pentanediamide

Molecular Formula

C76H118N16O19

Molecular Weight

1559.873

InChI

InChI=1S/C76H118N16O19/c1-19-76(18,70(111)92-39-49(96)35-53(92)62(103)79-43(6)58(99)81-47(40-93)33-45-26-22-20-23-27-45)87-59(100)50(30-31-55(77)97)83-63(104)54-36-48(95)38-91(54)69(110)75(16,17)90-67(108)73(12,13)85-60(101)51(32-41(2)3)82-56(98)37-78-64(105)57(42(4)5)84-65(106)71(8,9)88-68(109)74(14,15)89-66(107)72(10,11)86-61(102)52(80-44(7)94)34-46-28-24-21-25-29-46/h20-29,41-43,47-54,57,93,95-96H,19,30-40H2,1-18H3,(H2,77,97)(H,78,105)(H,79,103)(H,80,94)(H,81,99)(H,82,98)(H,83,104)(H,84,106)(H,85,101)(H,86,102)(H,87,100)(H,88,109)(H,89,107)(H,90,108)

InChI Key

XGVDUVYDSSWAQF-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)N1CC(CC1C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)CO)O)NC(=O)C(CCC(=O)N)NC(=O)C3CC(CN3C(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O

Solubility

not available

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